H-Gly-Gly-Arg-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Gly-Gly-Arg-AMC is a fluorogenic peptidyl substrate containing a C-terminal 7-amino-4-methylcoumarin (AMC) group. This compound is primarily used in biochemical assays to monitor enzyme activity, particularly thrombin generation. The release of the fluorescent AMC moiety upon enzymatic cleavage allows for the quantification of enzyme activity through fluorescence measurements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Gly-Arg-AMC involves the coupling of the peptide sequence Gly-Gly-Arg with the fluorogenic AMC group. The peptide synthesis can be performed using solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of protected amino acids to a solid resin. The final coupling with AMC is typically achieved using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Gly-Arg-AMC primarily undergoes enzymatic cleavage reactions. The most notable reaction is the hydrolysis of the peptide bond between the arginine residue and the AMC group by thrombin or other proteases .
Common Reagents and Conditions
Reagents: Thrombin, buffer solutions (e.g., Tris-HCl, pH 7.4), and DMSO for solubilization.
Conditions: Enzymatic reactions are typically conducted at physiological temperature (37°C) and pH (7.4) to mimic biological conditions
Major Products
The major product formed from the enzymatic cleavage of this compound is the free AMC moiety, which exhibits strong fluorescence. This fluorescence can be measured to determine the activity of the enzyme .
Scientific Research Applications
H-Gly-Gly-Arg-AMC is widely used in scientific research for various applications:
Biochemistry: Used as a substrate in enzyme assays to study the activity of thrombin and other proteases.
Pharmacology: Utilized in drug discovery to screen for inhibitors of thrombin and other proteases.
Industry: Applied in the development of diagnostic kits and reagents for clinical laboratories.
Mechanism of Action
The mechanism of action of H-Gly-Gly-Arg-AMC involves its cleavage by specific proteases such as thrombin. Upon cleavage, the AMC group is released, resulting in a fluorescent signal. This fluorescence can be quantitatively measured to determine the activity of the enzyme. The molecular target of this compound is the active site of the protease, where the peptide bond is hydrolyzed .
Comparison with Similar Compounds
H-Gly-Gly-Arg-AMC is unique due to its specific peptide sequence and the presence of the AMC fluorophore. Similar compounds include:
Gly-Arg-AMC: Another fluorogenic substrate used for cathepsin C activity assays.
Z-Gly-Gly-Arg-AMC: A variant used in thrombin generation assays.
H-β-Ala-Gly-Arg-pNA: A chromogenic substrate used in thrombin assays.
These compounds share similar applications in enzyme activity assays but differ in their peptide sequences and chromophores, which can affect their specificity and sensitivity .
Properties
Molecular Formula |
C20H27N7O5 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
InChI |
InChI=1S/C20H27N7O5/c1-11-7-18(30)32-15-8-12(4-5-13(11)15)26-19(31)14(3-2-6-24-20(22)23)27-17(29)10-25-16(28)9-21/h4-5,7-8,14H,2-3,6,9-10,21H2,1H3,(H,25,28)(H,26,31)(H,27,29)(H4,22,23,24)/t14-/m0/s1 |
InChI Key |
DPNSERASODVASG-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.